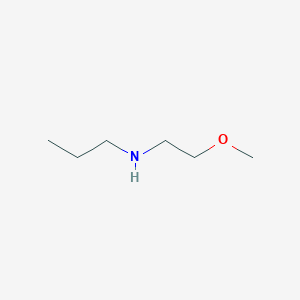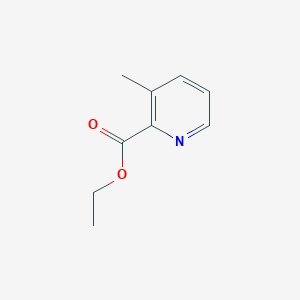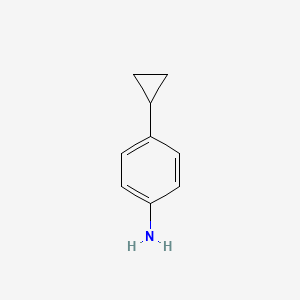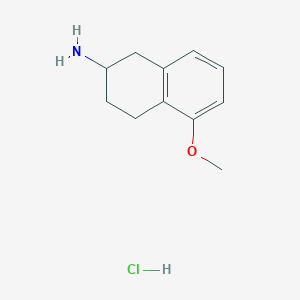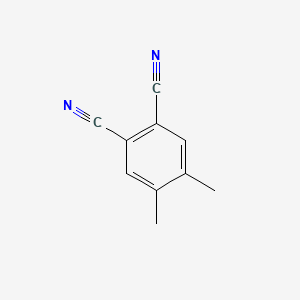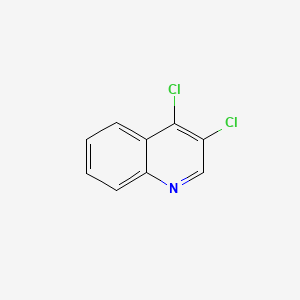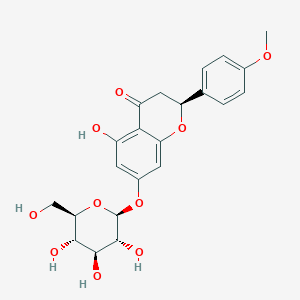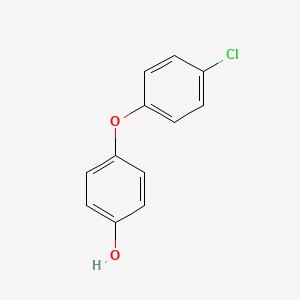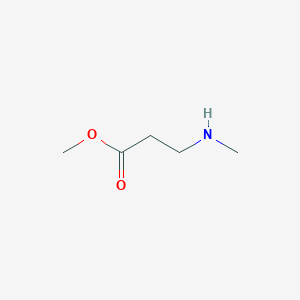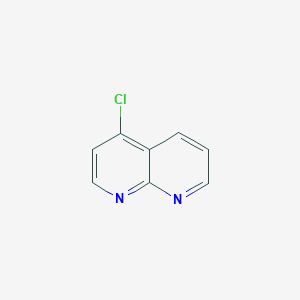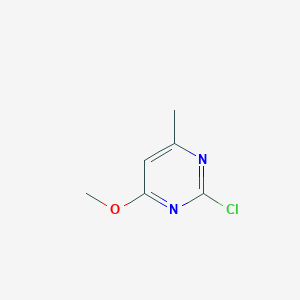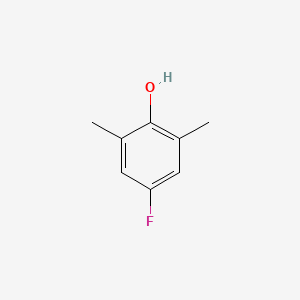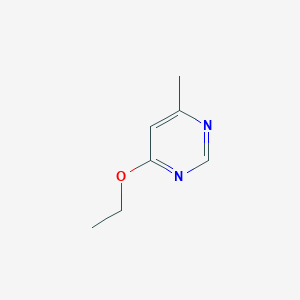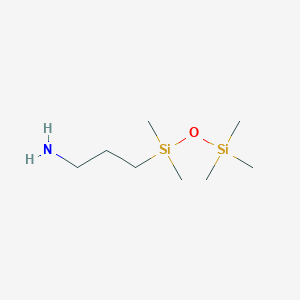
3-Aminopropylpentamethyldisiloxane
Übersicht
Beschreibung
3-Aminopropylpentamethyldisiloxane is a chemical compound with the molecular formula C8H23NOSi2 and a molecular weight of 205.45 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Aminopropylpentamethyldisiloxane consists of eight carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, one oxygen atom, and two silicon atoms . Unfortunately, detailed information about the molecular structure analysis is not available in the current literature.
Physical And Chemical Properties Analysis
3-Aminopropylpentamethyldisiloxane has a boiling point of 67-70 °C (at a pressure of 6 Torr), a density of 0.843, and a refractive index of 1.4135 . It is also sensitive to hydrolytic reactions .
Wissenschaftliche Forschungsanwendungen
Surface Functionalization and Stability
3-Aminopropylsilane derivatives, including 3-aminopropylpentamethyldisiloxane, are commonly used to functionalize silica surfaces. However, challenges arise in aqueous media due to the loss of covalently attached silane layers, attributed to siloxane bond hydrolysis catalyzed by the amine functionality. Research suggests that hydrolytic stability of these layers can be improved by varying the reaction conditions and the structural features of the aminosilanes (Smith & Chen, 2008).
Environmental Remediation
A study demonstrated the use of a poly amino siloxane oligomer modified graphene oxide composite for the efficient capture of U(VI) and Eu(III) ions from aqueous solutions. The introduction of NH2 groups increases the sorption capacities, highlighting its potential in environmental cleanup applications (Zhao et al., 2017).
Adhesion Promotion and Biomolecular Applications
Thin films of aminopropylsilane derivatives are used to promote adhesion between silica substrates and various materials, with applications in advanced composites and biomolecular lab-on-a-chip technologies. Optimizing film formation conditions can significantly influence the adhesion and efficiency of these materials (Howarter & Youngblood, 2006).
Porous Matrix Production
Porous poly(3-aminopropyl)siloxane matrices have been produced for their unique acid-base properties, surface structure, and thermal stability. These matrices exhibit a zwitter-ion-like form and hold promise for various chemical and industrial applications (Zhmud & Sonnefeld, 1996).
Gene Delivery Systems
3-Aminopropyltriethoxysilane-modified iron oxide nanoparticles have been evaluated for biomedical applications, including gene delivery systems. These systems exhibit high gene-carrying ability and low cytotoxicity, offering potential in gene therapy (Zhang et al., 2013).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . The chemical should be stored and disposed of properly to avoid environmental contamination .
Eigenschaften
IUPAC Name |
3-[dimethyl(trimethylsilyloxy)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSPEQGWSIPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550624 | |
| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropylpentamethyldisiloxane | |
CAS RN |
23029-21-2 | |
| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



